molecular formula C6H4Cl2N2O B1358665 2,4-Dichloropyridine-3-carboxamide CAS No. 70593-56-5

2,4-Dichloropyridine-3-carboxamide

Cat. No.: B1358665
CAS No.: 70593-56-5
M. Wt: 191.01 g/mol
InChI Key: SBNBNPZOICXBQI-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine-3-carboxamide is an organic compound with the molecular formula C6H4Cl2N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a carboxamide group at the 3rd position of the pyridine ring

Scientific Research Applications

2,4-Dichloropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Future Directions

The future directions for research on 2,4-Dichloropyridine-3-carboxamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry or drug discovery . Further studies could also explore its physical and chemical properties in more detail, or investigate its behavior in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. One common method is the reaction of 2,4-dichloropyridine with ammonia or an amine under suitable conditions to form the carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes followed by amide formation. The chlorination step is often performed using chlorine gas or a chlorinating agent such as thionyl chloride. The subsequent amide formation can be achieved using ammonia or primary amines in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridine-3-carboxamide
  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 2,3-Dichloropyridine

Uniqueness

2,4-Dichloropyridine-3-carboxamide is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which confer distinct chemical and biological properties. Compared to other dichloropyridine derivatives, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNBNPZOICXBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-56-5
Record name 2,4-dichloropyridine-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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